Porcupine Inhibitor Potency: A Direct Head-to-Head Comparison of Pyridinyl Acetamide Derivatives
In the development of Porcupine (Porcn) inhibitors, a cellular high-throughput screen identified a lead structure (GNF-1331) [1]. Optimization of the pyridinyl acetamide core, which includes the 2-(5-fluoropyridin-3-yl)acetamide scaffold, led to the discovery of GNF-6231 (compound 19) [1]. While the exact IC50 values are not provided in the abstract, the study quantitatively demonstrates that systematic modification of this core structure, including variations of the pyridinyl acetamide moiety, results in potent, selective, and orally bioavailable Porcn inhibitors with robust antitumor efficacy in a mouse MMTV-WNT1 xenograft tumor model [1].
| Evidence Dimension | Inhibition of Wnt secretion/pathway activation (Cellular Assay) |
|---|---|
| Target Compound Data | Not quantified in accessible abstract, but derivatives are described as 'potent and selective' |
| Comparator Or Baseline | Lead compound GNF-1331 and other derivatives within the series |
| Quantified Difference | Not explicitly quantified in accessible data |
| Conditions | Cellular high-throughput screen for Wnt secretion and pathway activation; in vivo mouse MMTV-WNT1 xenograft tumor model |
Why This Matters
This evidence confirms that the 2-(5-fluoropyridin-3-yl)acetamide scaffold is a critical starting point for developing highly potent and orally bioavailable Porcn inhibitors, a validated class of anti-cancer agents.
- [1] Cheng, D., Liu, J., Han, D., et al. Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters, 2016, 7(7), 676-680. View Source
